4-(Benzyloxy)-N-propylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

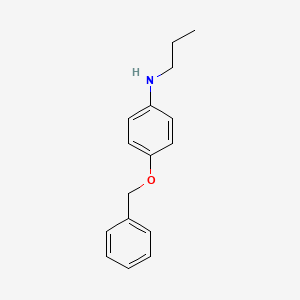

4-(Benzyloxy)-N-propylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with a benzyloxy group at the para position and a propylamine group at the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-N-propylaniline typically involves the following steps:

N-Alkylation of Aniline: Aniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form N-propylaniline.

Benzyloxy Substitution: N-propylaniline is then subjected to a nucleophilic aromatic substitution reaction with benzyl chloride in the presence of a base like sodium hydride to introduce the benzyloxy group at the para position.

Industrial Production Methods:

化学反応の分析

Types of Reactions: 4-(Benzyloxy)-N-propylaniline can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfo, or halo derivatives of this compound.

科学的研究の応用

Scientific Research Applications

The applications of 4-(benzyloxy)-N-propylaniline can be categorized into several key areas:

Pharmaceutical Research

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, showing minimal inhibitory concentrations comparable to first-line drugs like isoniazid .

- Analgesic and Anti-inflammatory Effects : Some derivatives exhibit potential as analgesics and anti-inflammatory agents through their interaction with vanilloid receptors . These properties are crucial in developing new treatments for pain management.

Material Science

- Polymer Chemistry : The compound can serve as a precursor in synthesizing specialty polymers with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Biological Interaction Studies

- Receptor Binding : Research has focused on the binding affinity of this compound derivatives to specific biological targets, which is essential for optimizing therapeutic efficacy while minimizing side effects . Understanding these interactions can lead to improved drug design.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antimycobacterial Evaluation : A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, revealing that some compounds exhibited potent activity against M. tuberculosis strains, indicating the therapeutic potential of related structures .

- Anticancer Activity : Research on benzilic acid derivatives indicated that compounds derived from similar anilines showed promising anticancer activities, suggesting that further exploration of this compound derivatives could yield valuable therapeutic agents .

作用機序

The mechanism of action of 4-(Benzyloxy)-N-propylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

類似化合物との比較

4-(Benzyloxy)aniline: Lacks the propylamine group, making it less lipophilic.

N-Propylaniline:

4-(Methoxy)-N-propylaniline: Contains a methoxy group instead of a benzyloxy group, which can influence its electronic properties and reactivity.

Uniqueness: 4-(Benzyloxy)-N-propylaniline is unique due to the presence of both the benzyloxy and propylamine groups, which confer distinct chemical and physical properties

生物活性

4-(Benzyloxy)-N-propylaniline is an organic compound that has garnered attention due to its significant biological activities. This compound, characterized by a benzyl ether group linked to a propylaniline backbone, falls under the category of substituted anilines, which are known for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C16H19N1O1

The synthesis of this compound typically involves the reaction of propylaniline with benzyl chloride under basic conditions. The general reaction can be summarized as:

This method allows for the production of various derivatives that may exhibit altered biological activities or enhanced properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated that these compounds inhibit the growth of drug-susceptible and drug-resistant Mycobacterium tuberculosis strains .

Analgesic and Anti-inflammatory Properties

Compounds related to this compound have been evaluated for their analgesic and anti-inflammatory effects. Studies suggest that these compounds interact with vanilloid receptors, which play a crucial role in pain pathways. This interaction may lead to reduced pain perception and inflammation.

Neuroprotective Effects

Recent investigations into related compounds have revealed their potential as neuroprotective agents. For example, derivatives designed from this compound have shown promising results in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. One study highlighted a derivative with an IC50 value of 0.062 µM for MAO-B inhibition, indicating its potential therapeutic application .

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of both the propyl chain and the benzyloxy group enhances its binding affinity to these targets, facilitating various biological responses:

- Receptor Interaction : Binding to vanilloid receptors may modulate pain signaling pathways.

- Enzyme Inhibition : Inhibition of MAO-B can prevent the breakdown of neurotransmitters, thus enhancing neuroprotection.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Propylaniline | Propyl group directly on aniline | Lacks benzyloxy substitution |

| Benzylamine | Benzyl group attached to nitrogen | No propyl chain; simpler structure |

| 4-Methoxy-N-propylaniline | Methoxy group instead of benzyloxy | Different functional group affecting reactivity |

| N,N-Dimethyl-4-benzylaniline | Dimethyl substituents on nitrogen | Alters steric hindrance and electronic properties |

The presence of both a propyl chain and a benzyloxy group in this compound enhances its potential for diverse interactions compared to simpler analogs.

Case Studies

- Antimycobacterial Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their activity against Mycobacterium tuberculosis. The results indicated selective activities against drug-resistant strains, showcasing the compound's potential in tuberculosis treatment .

- Neuroprotective Studies : Research involving derivatives designed from this compound revealed significant MAO-B inhibitory activity along with antioxidant effects. These findings suggest that such compounds could be developed further for therapeutic use in neurodegenerative diseases .

特性

IUPAC Name |

4-phenylmethoxy-N-propylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUXZFVTPVDBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。